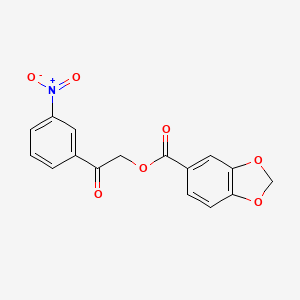![molecular formula C16H16N4O B5533661 N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The benzimidazole derivatives, such as N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea, are compounds of significant interest due to their diverse biological activities and applications in different fields of chemistry and medicine. These compounds are synthesized from benzimidazole, which acts as a core structure to which various functional groups can be attached, altering their chemical and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps, starting from 2-chloromethylbenzimidazole, which is reacted with different reagents to introduce various substituents into the benzimidazole ring. For example, the reaction with ethylchloroformate followed by treatment with trimethyl phosphite and subsequent hydrolysis leads to specific benzimidazole derivatives (Sánchez-Moreno, et al., 2003). Another common method includes condensation reactions with hydroxylamine at room temperature to achieve substituted derivatives (Reddy & Reddy, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring system. The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, for example, has been found to be essentially planar in certain derivatives (Deng, et al., 2010). Structural studies, such as X-ray diffraction, are commonly used to determine the exact configuration and conformation of these molecules (Raouafi, et al., 2005).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions based on their functional groups. For instance, they can participate in Hantzsch thiazole synthesis reactions, where they react with suitable substituted thioureas under specific conditions to yield different compounds (Kamila, et al., 2012). Their chemical properties, such as acidity constants and hydrogen bond formation, are crucial for understanding their chemical behavior in different environments (Sánchez-Moreno, et al., 2003).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and substituents. The crystal packing and hydrogen bonding patterns play significant roles in determining the stability and solubility of these compounds (Fu & Xu, 2009).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives include their reactivity, stability, and interaction with other molecules. Their ability to form complexes, engage in hydrogen bonding, and undergo various chemical reactions defines their applications in medicinal chemistry and other fields. The reactivity can be altered by modifying the substituents on the benzimidazole ring, leading to compounds with specific desired activities (Paul, et al., 2015).
Propiedades
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(18-12-6-2-1-3-7-12)17-11-10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLYTMAXKPDDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)
![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)

![2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)
![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5533627.png)

![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![methyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5533656.png)

